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Compound of Interest

Compound Name:
2-(4-Bromophenyl)ethylamine

hydrochloride

Cat. No.: B1342784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Bromophenethylamine, a compound of interest in various research and development

domains. This document presents key quantitative data from Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

Spectroscopy. Detailed experimental protocols are provided to ensure reproducibility, and

logical workflows are visualized using Graphviz diagrams.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 4-

Bromophenethylamine.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.38 d 2H Ar-H (ortho to Br)

7.05 d 2H Ar-H (meta to Br)

2.91 t 2H -CH₂-Ar

2.70 t 2H -CH₂-NH₂

1.25 s 2H -NH₂

Solvent: CDCl₃, Instrument Frequency: 89.56 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

138.8 Ar-C (quaternary, C-Br)

131.5 Ar-CH (ortho to Br)

130.5 Ar-CH (meta to Br)

119.9 Ar-C (quaternary, C-CH₂)

42.8 -CH₂-NH₂

38.1 -CH₂-Ar

Source: SpectraBase[1]. Note: Specific instrument frequency and solvent were not detailed in

the source.

Table 3: Mass Spectrometry Data (Electron Ionization)
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m/z Relative Intensity (%) Putative Fragment

201 ~25 [M+2]⁺ (⁷⁹Br isotope)

199 ~25 [M]⁺ (⁸¹Br isotope)

171 ~5 [M - CH₂NH₂]⁺

170 ~5 [M - CH₂NH₃]⁺

118 ~10 [C₈H₈]⁺

90 ~40 [C₇H₆]⁺

30 100 [CH₂NH₂]⁺

Note: The fragmentation pattern is characteristic of phenethylamines, with the base peak at m/z

30 resulting from benzylic cleavage.

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3368, 3290 Medium N-H stretching (primary amine)

3025 Medium Aromatic C-H stretching

2927, 2855 Medium Aliphatic C-H stretching

1600, 1488 Strong Aromatic C=C stretching

1407 Medium -CH₂- scissoring

1071, 1011 Strong
C-Br stretching, Aromatic C-H

in-plane bending

819 Strong
Aromatic C-H out-of-plane

bending (p-disubstitution)

Source: Bio-Rad Laboratories, Inc. (FTIR Spectra).[2]

Table 5: UV-Vis Spectroscopic Data
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λmax (nm) Solvent

Data not available Data not available

Despite a comprehensive search, specific experimental UV-Vis absorption maxima for 4-

Bromophenethylamine were not found in the available literature and spectral databases.

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

4-Bromophenethylamine

Deuterated chloroform (CDCl₃)

5 mm NMR tubes

NMR Spectrometer (e.g., Bruker, 300 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromophenethylamine in 0.6-0.7

mL of CDCl₃ in a clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Instrumentation:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

Set a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150

ppm).

A higher number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Set a relaxation delay of 2-5 seconds.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC =

77.16 ppm).

Integrate the peaks in the ¹H spectrum and identify the multiplicities.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-Bromophenethylamine.
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Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

4-Bromophenethylamine (liquid)

FTIR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a diamond

crystal)[2]

Isopropanol or ethanol for cleaning

Procedure:

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of

the empty ATR crystal.

Sample Application: Place a small drop of 4-Bromophenethylamine directly onto the center of

the ATR crystal.

Spectrum Acquisition:

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in isopropanol or

ethanol.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-

Bromophenethylamine.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:
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4-Bromophenethylamine

A suitable solvent (e.g., methanol or dichloromethane)

GC-MS system with an electron ionization (EI) source

Procedure:

Sample Preparation: Prepare a dilute solution of 4-Bromophenethylamine (e.g., 1 mg/mL) in

a suitable volatile solvent.

GC Separation:

Injector: Set the injector temperature to a value that ensures rapid volatilization without

thermal decomposition (e.g., 250 °C).

Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp

the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C)

to ensure elution of the compound.

Carrier Gas: Use helium at a constant flow rate.

MS Detection:

Ionization: Use standard Electron Ionization (EI) at 70 eV.

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 30-300).

Transfer Line Temperature: Set to a temperature that prevents condensation of the analyte

(e.g., 280 °C).

Data Analysis:

Identify the molecular ion peak ([M]⁺) and its isotopic pattern due to the presence of

bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
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Analyze the fragmentation pattern to identify characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption.

Materials:

4-Bromophenethylamine

A suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane)

Quartz cuvettes (1 cm path length)

UV-Vis Spectrophotometer

Procedure:

Sample Preparation: Prepare a stock solution of 4-Bromophenethylamine in the chosen

solvent. Perform serial dilutions to obtain a concentration that gives an absorbance reading

in the optimal range (0.1 - 1.0 AU).

Instrumentation:

Turn on the spectrophotometer and allow the lamps to warm up.

Set the desired wavelength range for scanning (e.g., 200-400 nm for aromatic

compounds).

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a

baseline.

Sample Measurement:

Rinse the sample cuvette with a small amount of the sample solution before filling it.

Place the sample cuvette in the spectrophotometer.

Record the absorption spectrum.
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Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses

described.

NMR Spectroscopy
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Caption: General workflow for spectroscopic analysis of 4-Bromophenethylamine.
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Caption: Integration of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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